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Compound of Interest

Compound Name:
Urotensin II (114-124), human

(TFA)

Cat. No.: B12354451 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activity of Urotensin II (114-124) analogs, supported by

experimental data. We delve into their receptor binding affinities and functional potencies,

offering detailed insights into the structure-activity relationships that govern their effects on the

urotensinergic system.

Human Urotensin II (U-II), a cyclic undecapeptide (H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-

Cys]-Val-OH), is recognized as one of the most potent vasoconstrictors in mammals.[1][2] Its

biological effects are mediated through the G protein-coupled receptor GPR14, now designated

as the UT receptor.[3] The C-terminal fragment, U-II(4-11), has been identified as possessing

the full biological activity of the parent peptide.[4] This has spurred extensive research into the

development of analogs of this core sequence to elucidate the key residues for receptor

interaction and to create potent and selective agonists and antagonists for therapeutic

applications.[5]

Comparative Biological Activity of Urotensin II (114-
124) Analogs
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50 or

pKB) of various Urotensin II (114-124) analogs from published studies. These values provide a

quantitative comparison of their ability to bind to the UT receptor and elicit or block a biological
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response, typically measured through intracellular calcium mobilization or vascular ring

contraction assays.
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Analog
Modificatio
n

Assay Type Species

Potency
(pKi /
pEC50 /
pKB)

Reference

Agonists

hU-II
Endogenous

Ligand
Binding (hUT) Human

9.1 ± 0.06

(pKi)

Ca2+

Mobilization

(hUT)

Human 9.2 (pEC50)

Rat Aorta

Contraction
Rat 8.46 (pEC50)

U-II(4-11)
C-terminal

octapeptide

Rat Aorta

Contraction
Rat 9.06 (pEC50)

[Ala¹]U-II
Glu¹ to Ala

substitution

Ca2+

Mobilization

(hUT)

Human
More potent

than hU-II

Antagonists

Urantide

[Pen⁵,D-

Trp⁷,Orn⁸]hU-

II(4-11)

Binding (hUT) Human
8.3 ± 0.04

(pKi)

Rat Aorta

Contraction
Rat

8.3 ± 0.09

(pKB)

[Pen⁵,Orn⁸]h

U-II(4-11)

Pen⁵, Orn⁸

substitution
Binding (hUT) Human

7.7 ± 0.05

(pKi)

Rat Aorta

Contraction
Rat

7.4 ± 0.06

(pKB)

[Cha⁶]U-II(4-

11)

Phe⁶ to Cha

substitution

Rat Aorta

Contraction
Rat

Antagonist

activity

observed
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UFP-803

[Pen⁵, D-

Trp⁷, Dab⁸]U-

II(4–11)

Functional

Assays
Human/Rat

Potent

antagonist

Key Signaling Pathways of Urotensin II
Urotensin II binding to its Gq-protein coupled receptor (UT receptor) initiates a cascade of

intracellular events, primarily leading to an increase in intracellular calcium concentration. This

is a key mechanism underlying its potent vasoconstrictor effects. The signaling pathway also

involves the activation of other important cellular effectors, including Protein Kinase C (PKC)

and the RhoA/Rho-kinase pathway, which are implicated in smooth muscle contraction and

cellular proliferation.

Urotensin II UT Receptor
(GPR14)

Binds

GαqActivates

RhoA/Rho-kinase
Activates

Phospholipase C
(PLC)

Activates
PIP2

Hydrolyzes

IP3

DAG

Endoplasmic
Reticulum

Binds to receptor

Protein Kinase C
(PKC)

Activates

Ca²⁺
(intracellular)

Releases
Activates

Smooth Muscle
Contraction

Cell
Proliferation

Click to download full resolution via product page

Caption: Urotensin II signaling pathway.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Urotensin II

analog activity. Below are standardized protocols for key experiments cited in the literature.
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Radioligand Binding Assay
This assay is used to determine the binding affinity of the U-II analogs to the UT receptor.

Objective: To determine the inhibitory constant (Ki) of U-II analogs by measuring their ability to

displace a radiolabeled ligand from the UT receptor.

Materials:

HEK-293 or CHO cells stably expressing the human or rat UT receptor.

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Radioligand (e.g., [¹²⁵I]hU-II).

Unlabeled U-II analogs (competitors).

Scintillation fluid.

Glass fiber filters.

Filtration apparatus and scintillation counter.

Procedure:

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold

membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane

pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

Binding Reaction: In a 96-well plate, incubate a fixed concentration of radioligand with

varying concentrations of the unlabeled U-II analog and a constant amount of cell membrane

preparation.

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60

minutes) to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound
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radioactivity.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Calculate the IC50 value (concentration of analog that inhibits 50% of

radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
This functional assay measures the ability of U-II analogs to stimulate or inhibit intracellular

calcium release.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of U-II analogs by

measuring changes in intracellular calcium concentration.

Materials:

HEK-293 or CHO cells expressing the UT receptor.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

U-II analogs.

Fluorometric imaging plate reader or microscope.

Procedure:

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach

overnight.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a

dye-containing buffer for a specific time (e.g., 30-60 minutes) at 37°C.
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Baseline Measurement: Wash the cells to remove excess dye and measure the baseline

fluorescence.

Compound Addition: Add varying concentrations of the U-II analog (for agonist testing) or a

fixed concentration of agonist in the presence of varying concentrations of the analog (for

antagonist testing).

Fluorescence Measurement: Immediately measure the change in fluorescence over time.

The increase in fluorescence corresponds to an increase in intracellular calcium.

Data Analysis: Plot the peak fluorescence response against the logarithm of the analog

concentration to determine the EC50 or IC50 value.

Rat Aortic Ring Contraction Assay
This ex vivo assay assesses the vasoconstrictor or vasorelaxant effects of U-II analogs on

isolated arterial tissue.

Objective: To measure the contractile or relaxant response of isolated rat aortic rings to U-II

analogs and determine their EC50 or pKB values.

Materials:

Male Wistar or Sprague-Dawley rats.

Krebs-Henseleit solution.

Organ bath system with force transducers.

U-II analogs.

Procedure:

Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of

adhering fat and connective tissue and cut it into rings (2-3 mm in width).

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution,

maintained at 37°C and gassed with 95% O₂ / 5% CO₂. The rings are connected to force
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transducers to record isometric tension.

Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60

minutes, with periodic washing.

Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to

check for viability.

Compound Administration: After washing and returning to baseline, add cumulative

concentrations of the U-II analog to the organ bath and record the contractile response. For

antagonist testing, pre-incubate the rings with the antagonist before adding the agonist.

Data Analysis: Express the contractile response as a percentage of the maximum

contraction induced by KCl. Plot the response against the logarithm of the analog

concentration to determine the EC50 or pKB value.
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Caption: Experimental workflow for U-II analog evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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